molecular formula C19H33NO2 B1240442 Pumiliotoxin A CAS No. 67054-00-6

Pumiliotoxin A

Cat. No.: B1240442
CAS No.: 67054-00-6
M. Wt: 307.5 g/mol
InChI Key: CUBVJLHFQCEJGM-BQAOJKSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pumiliotoxin A (PTX 307A) is a lipophilic indolizidine alkaloid first isolated from the skin of Neotropical poison frogs of the genus Dendrobates (now Oophaga ) pumilio . This compound is part of a broad class of alkaloids sequestered by these frogs from their dietary arthropod sources, including formicine ants and oribatid mites . Unlike batrachotoxins, pumiliotoxins are generally positive modulators of voltage-gated sodium channels (VGSCs). Their primary mechanism of action involves altering sodium channel kinetics and enhancing the release of intracellular calcium stores by inhibiting Ca2+-stimulated ATPase, which leads to a potentiation of muscle contraction . This dual activity makes this compound a valuable tool for fundamental research in neuropharmacology and physiology, particularly for investigating ion channel function and modulation . The ability of some poison frog species to metabolically convert pumiliotoxins into even more potent allopumiliotoxins via hydroxylation has also spurred research into the evolutionary biochemistry of chemical defense and alkaloid metabolism . Supplied for research applications only, this compound offers scientists a precise natural product to probe complex signaling and excitability processes in biological systems. This product is intended for laboratory research use and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

67054-00-6

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

(6Z,8S)-6-[(E,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol

InChI

InChI=1S/C19H33NO2/c1-5-17(21)15(3)9-8-14(2)11-16-12-19(4,22)18-7-6-10-20(18)13-16/h9,11,14,17-18,21-22H,5-8,10,12-13H2,1-4H3/b15-9+,16-11-/t14?,17-,18?,19-/m0/s1

InChI Key

CUBVJLHFQCEJGM-BQAOJKSRSA-N

SMILES

CCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O

Isomeric SMILES

CC[C@@H](/C(=C/CC(C)/C=C\1/C[C@](C2CCCN2C1)(C)O)/C)O

Canonical SMILES

CCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O

Synonyms

alkaloid 307A from Dendrobates
pumiliotoxin A

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Pumiliotoxin A is recognized for its cardiotonic and myotonic effects, making it a valuable compound in pharmacological research. Its structure-activity relationship has been extensively studied, revealing its potential as a probe for understanding sodium channel functions.

Cardiotonic Properties

This compound exhibits positive ionotropic effects, enhancing cardiac muscle contraction. This property is attributed to its ability to modulate calcium ion dynamics within cardiac cells. Research indicates that this compound can release stored calcium ions, thereby potentiating muscle contraction while inhibiting the reuptake of calcium, leading to prolonged contractions .

Myotonic Effects

In addition to its cardiotonic activities, this compound has demonstrated myotonic effects in various studies. It affects muscle excitability and can induce convulsions in laboratory settings when administered at specific doses . This dual action on cardiac and skeletal muscles positions this compound as a candidate for further exploration in muscle physiology and related disorders.

Ecological Roles

This compound plays a crucial role in the ecology of poison frogs by serving as a chemical defense mechanism against predators. The toxicity of this compound deters potential threats, allowing these frogs to thrive in their natural habitats.

Predator Deterrence

Studies have shown that this compound is highly effective at deterring predation. For instance, experiments with various predator species have indicated that exposure to this compound significantly reduces feeding behavior and increases avoidance responses . This ecological application underscores the evolutionary advantages conferred by such toxic compounds.

Potential Therapeutic Uses

The unique properties of this compound have sparked interest in its potential therapeutic applications beyond its natural ecological functions.

Neurological Research

Given its effects on sodium channels and muscle excitability, researchers are investigating this compound's potential as a therapeutic agent for neurological disorders characterized by excitability issues, such as epilepsy . The compound's ability to influence ion channel dynamics may provide insights into developing new treatments.

Insecticidal Applications

Recent studies have highlighted the insecticidal properties of this compound and its analogs against various pest species, including mosquitoes and agricultural pests like the tobacco budworm. For example, Pumiliotoxin B (a related compound) has been shown to induce significant mortality in larvae at very low concentrations . This aspect suggests potential applications in pest control strategies.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study ReferenceKey FindingsApplications
Demonstrated insecticidal activity against tobacco budworm larvae with an LD50 of 150 ng per larvaPest control
Metabolism of this compound into more potent forms (e.g., allopumiliotoxin)Understanding alkaloid metabolism
Positive ionotropic effects linked to calcium ion modulationCardiac therapeutics
Effective deterrent against predators and ectoparasitesEcological defense mechanisms

Chemical Reactions Analysis

Critical Reaction Steps

  • Epoxide-Alkyne Coupling : A nickel-catalyzed reductive cyclization of epoxy-alkyne precursors forms the exocyclic (Z)-alkene, a hallmark of pumiliotoxins .

  • Stereochemical Control : Use of N-Boc-L-proline methyl ester as a chiral starting material ensures enantioselectivity in PTX A synthesis .

  • Side-Chain Functionalization : Wittig reactions and epoxidation steps introduce terminal alkene and alcohol groups critical for bioactivity .

Stereochemical and Mechanistic Insights

  • Enantioselectivity : Only the (+)-enantiomer of PTX A exhibits toxicity, attributed to its interaction with voltage-gated sodium channels .

  • Metabolic Activation : PTX A is metabolized in some poison frogs via cytochrome P450 enzymes (e.g., CYP2D6 homologs) into more potent derivatives like allopumiliotoxin .

  • Molecular Targets : PTX A modulates sodium and potassium channels, causing hyperactivity and convulsions in vertebrates at doses as low as 2 mg/kg .

Pharmacological Relevance of Synthetic Derivatives

  • Desmethyl Analogs : Removal of the C-2’ methyl group reduces toxicity by 90%, highlighting the role of steric effects in target binding .

  • Hydroxylation Products : Metabolites like allopumiliotoxin 267A exhibit 5x greater lethality in mice compared to PTX A .

Comparison with Similar Compounds

Pumiliotoxin B (PTX B)

  • Structure and Molecular Weight: PTX B (C₁₉H₃₃NO₂, MW 324 Da) shares the decahydroquinoline core with PTX A but has an additional hydroxyl group, contributing to its higher molecular weight .
  • Synthesis : Both PTX A and PTX B are synthesized via iodide-promoted iminium ion-alkyne cyclization. However, PTX B requires an additional oxidation step, resulting in a lower overall yield (8–10%) compared to PTX A (12–32%) .
  • Biological Activity : PTX B is less potent than PTX A in inducing muscle contractions in guinea pig ileum assays .

Pumiliotoxin C (PTX C)

  • Structure and Molecular Weight : PTX C (C₁₃H₂₅N, MW 195.2 Da) is a smaller alkaloid with a simpler cyclohexane-based structure (SMILES: CCCCC1CCC2C(CCCC2N1)C) .
  • Occurrence : Found in trace amounts in D. pumilio, PTX C shows significant intra-population variability (0–70 μg/frog) .
  • Synthesis : Efficient enantioselective syntheses of PTX C focus on reductive amination strategies, differing from the cyclization methods used for PTX A .

Allopumiliotoxin 267A (aPTX 267A)

  • Structure and Molecular Weight: aPTX 267A (C₁₇H₃₃NO, MW 267 Da) features a distinct bicyclic structure with a hydroxylated side chain, differing from PTX A’s alkylidene group .
  • Fragmentation Patterns : In ESI-MS/MS, aPTX 267A undergoes unique fragmentation pathways, producing ions at m/z 249 and 194, unlike PTX A’s dominant fragments at m/z 290 and 194 .

Pumiliotoxin 251D (PTX 251D)

  • Structure and Molecular Weight: PTX 251D (C₁₆H₂₇NO, MW 251 Da) lacks the alkylidene side chain of PTX A, instead possessing a hydroxylated cyclopentane ring .
  • Toxicity : PTX 251D demonstrates enantioselective toxicity, with the (+)-enantiomer showing higher lethality in mosquitoes (LC₅₀: 0.5 μg/mL) compared to the (−)-form .
  • Enzymatic Modification : Frogs possess enantioselective hydroxylases that convert PTX 251D precursors into bioactive forms, a process critical for its ecological efficacy .

Data Tables

Table 1. Structural and Functional Comparison of Pumiliotoxins

Compound Molecular Weight (Da) Core Structure Key Functional Groups Source Organisms Key Biological Activity
Pumiliotoxin A 308 Decahydroquinoline (Z)-alkylidene side chain Dendrobates pumilio Predator deterrence, mosquito toxicity
Pumiliotoxin B 324 Decahydroquinoline Hydroxyl group D. pumilio Moderate muscle contraction
Pumiliotoxin C 195.2 Cyclohexane Primary amine D. pumilio (variable) Limited data
Allopumiliotoxin 267A 267 Bicyclic quinoline Hydroxylated side chain Epipedobates spp. Neurotoxicity
Pumiliotoxin 251D 251 Cyclopentane-quinoline Hydroxyl group Oophaga spp. Enantioselective mosquito toxicity

Discussion of Key Differences

  • Structural Nuances : The presence of hydroxyl groups (PTX B, aPTX 267A) or simplified backbones (PTX C) alters lipid solubility and target specificity. PTX A’s alkylidene chain enhances membrane interaction, increasing its potency .
  • Enantioselectivity : PTX 251D’s (+)-enantiomer is 10× more toxic to mosquitoes than the (−)-form, highlighting the role of stereochemistry in ecological interactions .
  • Evolutionary Divergence : Malagasy poison frogs (Mantellidae) independently evolved PTX-like alkaloids, underscoring convergent evolution in chemical defense .

Preparation Methods

Iodide-Promoted Iminium Ion-Alkyne Cyclization (Lin et al., 1996)

The landmark 1996 synthesis by Lin et al. established a concise route to PTX A via a piperidine ring-forming cyclization. The strategy hinges on assembling the indolizidine core through an iodide-mediated intramolecular cyclization of epoxy-alkyne precursors.

Reaction Sequence and Optimization

  • Epoxide-Alkyne Coupling : (S)-2-Methyl-1-penten-3-ol (25 ) was converted to epoxide 7 via Sharpless asymmetric epoxidation (92% ee). Parallelly, N-Cbz-L-proline provided alkyne 36 through a four-step sequence (Sonogashira coupling, reduction, oxidation).

  • Cyclization : Treating 7 and 36 with NaI in THF at −78°C induced iminium ion formation, followed by alkyne addition to yield the piperidine intermediate 38 (71% yield, dr >20:1).

  • Side Chain Elaboration : Oxidative cleavage and Wittig olefination installed the (Z)-alkylidene side chain, completing PTX A in 13 linear steps (12% overall yield).

Table 1: Critical Parameters for Iodide-Promoted Cyclization

ParameterOptimal ConditionDeviation Effect
Temperature−78°C>−40°C: Reduced diastereoselectivity (dr 5:1)
Iodide SourceNaIKI: 50% Yield; LiI: Side-product formation
SolventAnhydrous THFEt₂O: Slower kinetics (t₁/₂ = 12 h)

This method’s efficiency stems from the simultaneous construction of the piperidine ring and (Z)-alkene, though the reliance on stoichiometric iodide limits atom economy.

Nickel-Catalyzed Reductive Epoxide-Alkyne Cyclization (Sharp et al., 2007)

A 2007 advancement utilized nickel catalysis to couple epoxides and alkynes, enabling late-stage assembly of PTX A’s tertiary alcohol and alkene motifs.

Mechanistic Insights and Optimization

  • Catalytic System : Ni(cod)₂/PMe₂Ph with Et₃B as reductant enabled intramolecular coupling of epoxy-alkyne 3a to PTX 209F, a PTX A analog.

  • Stereochemical Control : The reaction’s anti-periplanar transition state ensured >98% diastereoselectivity for the (Z)-alkene.

  • Scope : Varied phosphine ligands (PCyp₃, PBu₃, PMe₂Ph) modulated yields, with PMe₂Ph optimal (70% yield at 65°C).

Table 2: Ligand Effects on Nickel-Catalyzed Cyclization

LigandYield (%)Reaction Time (h)Selectivity (Z:E)
PMe₂Ph7016>99:1
PBu₃452495:5
PCyp₃303690:10

This method’s modularity allows divergent synthesis of PTX analogs, though substrate prefunctionalization remains laborious.

Palladium-Mediated Carbonylative Cyclization (Kibayashi et al., 1999)

Kibayashi’s approach exploited palladium-catalyzed carbonylation to construct PTX A’s indolizidine core with precise alkene geometry.

Key Transformations

  • Vinyl Iodide Preparation : (S)-Configured vinyl iodide 16 was synthesized from L-proline via N-Cbz protection, oxidation, and Takai olefination.

  • Carbonylative Cyclization : Using Pd(PPh₃)₄/CO (1 atm), 16 underwent intramolecular carboamidation to form the 8-membered lactam 18 (65% yield, Z:E = 15:1).

  • Reductive Amination : Hydrogenation of 18 over Adams’ catalyst yielded the indolizidine core, followed by side-chain installation via Grignard addition.

Table 3: Palladium Catalyst Screening

CatalystCO Pressure (atm)Yield (%)Z:E Ratio
Pd(PPh₃)₄16515:1
PdCl₂(dppf)1408:1
Pd(OAc)₂/Xantphos55512:1

While effective, this route’s multi-step sequence (19 steps, 5% overall yield) limits practicality.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for PTX A Synthesis

MethodKey StepStepsOverall YieldZ-SelectivityScalability
Iodide-PromotedIminium cyclization1312%>20:1Moderate
Nickel-CatalyzedReductive coupling917%>99:1High
Palladium-MediatedCarbonylative cyclization195%15:1Low

The nickel-catalyzed method excels in step economy and selectivity, though iodide-promoted cyclization remains valuable for analog synthesis .

Q & A

Q. What are the primary natural sources of pumiliotoxin A, and how do extraction methods influence yield and purity?

this compound is predominantly isolated from dendrobatid frogs (e.g., Dendrobates species) and select arthropods. Extraction typically involves maceration of skin secretions followed by solvent partitioning (e.g., methanol-chloroform). Yield and purity depend on factors like seasonal variation in toxin production, solvent polarity, and chromatographic refinement (e.g., HPLC with C18 columns). Researchers should validate purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) and cross-reference spectral data with established databases .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are critical for structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is less effective due to the compound’s thermal instability. For quantification, reverse-phase HPLC with UV detection (λ = 220–240 nm) is recommended, though LC-MS/MS offers superior sensitivity for trace analysis in biological matrices .

Q. What in vitro models are commonly used to study this compound’s sodium channel modulation?

Voltage-clamp electrophysiology in Xenopus oocytes expressing mammalian Naᵥ1.4 channels is a standard model. Researchers must control for batch-to-batch variability in oocyte quality and ensure consistent toxin concentrations (typically 1–10 µM). Dose-response curves should be analyzed using Hill equations to calculate EC₅₀ values, with comparison to positive controls like batrachotoxin .

Advanced Research Questions

Q. How can contradictory data on this compound’s LD₅₀ values across studies be reconciled methodologically?

Discrepancies in LD₅₀ (e.g., 0.1–0.5 mg/kg in mice) often arise from differences in administration routes (intraperitoneal vs. subcutaneous), animal strains, or toxin purity. To address this, researchers should:

  • Standardize toxin batches via QC protocols (e.g., ≥95% purity by HPLC).
  • Report detailed experimental conditions (e.g., ambient temperature, fasting status).
  • Use meta-analysis frameworks (e.g., random-effects models) to aggregate data from multiple studies .

Q. What experimental designs are optimal for distinguishing this compound’s effects on neuronal vs. cardiac sodium channels?

A dual-model approach is recommended:

  • Neuronal effects : Patch-clamp assays in rat dorsal root ganglion neurons (TTX-sensitive Naᵥ channels).
  • Cardiac effects : Langendorff-perfused heart preparations to monitor arrhythmogenicity. Control for off-target interactions using Naᵥ channel blockers (e.g., tetrodotoxin for neuronal, lidocaine for cardiac). Data should be analyzed with ANOVA to compare toxin effects across tissue types .

Q. How can synthetic routes to this compound be optimized to address low enantiomeric excess in existing methodologies?

Current synthesis challenges include poor stereocontrol at C15. Strategies for improvement:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) in key aldol steps.
  • Apply asymmetric catalysis (e.g., Noyori hydrogenation for secondary alcohol formation).
  • Validate enantiopurity via chiral HPLC (Chiralpak AD-H column) and compare optical rotation with natural isolates. Iterative optimization via Design of Experiments (DoE) is critical for scalability .

Methodological Guidance for Data Reporting

Q. What criteria should guide the selection of supporting data for publication on this compound’s bioactivity?

Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Include dose-response curves, negative/positive controls, and statistical power calculations.
  • Provide raw datasets (e.g., electrophysiology traces, chromatograms) as supplementary files.
  • Use standardized formats for tables (e.g., IUPAC nomenclature, ±SEM for error margins) .

Q. How should researchers address reproducibility issues in this compound’s in vivo toxicity assays?

Adopt the PICOT framework to define study parameters:

  • P opulation: Specify animal model (e.g., Swiss-Webster mice, 20–25 g).
  • I ntervention: Toxin administration route/dosage.
  • C omparison: Vehicle controls (e.g., saline).
  • O utcome: Mortality rate, time to onset of symptoms.
  • T ime: Observation period (e.g., 24–72 hrs). Document all variables in a structured table (see example below) and deposit protocols in repositories like Protocols.io .

Q. Key Recommendations

  • Prioritize transparency: Share synthetic intermediates, spectral data, and negative results in supplementary materials .
  • Use systematic review methodologies (e.g., PRISMA) to resolve contradictory findings .
  • Avoid overgeneralization: Contextualize findings within the compound’s ecological role (e.g., predator deterrence vs. prey capture) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pumiliotoxin A
Reactant of Route 2
Pumiliotoxin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.